Turicine

Vue d'ensemble

Description

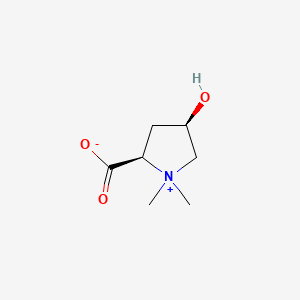

Turicine is a natural product found in many plants and fungi . It’s also known as 2-Carboxy-4-Hydroxy-1,1-Dimethyl-Pyrrolidinium . It has gained significant interest due to its potential medicinal value .

Synthesis Analysis

This compound is a naturally occurring compound that is found in many plants and fungi. The extraction and purification of this compound from these sources involve several steps, including extraction, separation, and purification . The extraction process involves grinding the plant or fungi material and soaking it in a solvent such as ethanol, methanol, or water .

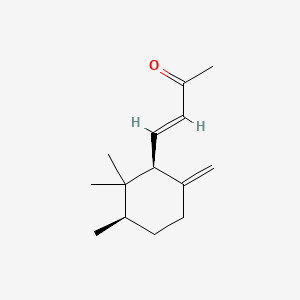

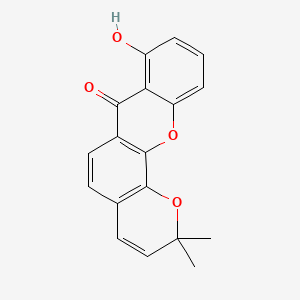

Molecular Structure Analysis

The molecular formula of this compound is C7H13NO3 . Its molecular weight is 159.18 . The percent composition is Carbon: 52.82%, Hydrogen: 8.23%, Nitrogen: 8.80%, Oxygen: 30.15% .

Chemical Reactions Analysis

This compound is a semi-essential amino acid with a six times higher concentration in platelets than any other amino acid . It has many therapeutic actions and is currently approved for heart failure treatment in Japan . Taurine has been repeatedly reported to elicit an inhibitory action on platelet activation and aggregation .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 159.183 . Its melting point is 259-260° . The specific rotation is +37.8° (c = 1 in water) .

Applications De Recherche Scientifique

Application in Public Health Research

Time Use (TU) research, which includes Turicine-related research (TUR), plays a crucial role in public health. It involves studying health-enhancing and health-compromising behaviors assessed over a 24-hour day. Time Use Diaries, which capture behavior in 15-minute intervals, are central to this research. TUR is instrumental in understanding the correlates of health behaviors and serves as a form of population surveillance to assess behavioral trends over time. This narrative review highlights TUR's historical development from studies of labor force and work patterns to its current application in examining health issues, including physical activity research, sleep research, dietary patterns, mental health, and well-being. The methodological challenge lies in developing harmonized methods for comparing population TU data sets within and between countries and over time (Bauman, Bittman, & Gershuny, 2019).

Genotoxic and Cytotoxic Effects

The study by Kević Dešić et al. (2023) investigates the genotoxic effect of turpentine, which is relevant to this compound research. The study focused on the lymphocyte proliferation index and genotoxic effects in individuals occupationally exposed to turpentine. Significant increases in genotoxicity parameters and cytotoxicity were observed, suggesting that turpentine vapors can affect genome stability. This research highlights the necessity for occupational safety measures when using turpentine (Kević Dešić, Viljetić, & Wagner, 2023).

Use in Scalp Surgery, Dermabrasion, and Tissue Reconstruction

The application of the tumescent anesthetic technique in scalp surgery, dermabrasion, and soft tissue reconstruction is another area where this compound research is relevant. This technique, involving vasoconstriction and tumescent anesthesia, offers advantages like decreased absorption at the site of infiltration, increased anesthetic infiltration, and a longer-lasting anesthetic effect (Coleman & Klein, 1992).

Biodegradation of Cyanuric Acid

Research on the biodegradation of cyanuric acid by a mixed bacterial culture, including Agrobacterium tumefaciens, provides insights into the environmental applications of this compound. This study demonstrated high removal efficiencies of cyanuric acid, a common byproduct of triazinic herbicides, suggesting the potential of using such bacterial cultures in environmental remediation (Galíndez-Nájera et al., 2009).

Enhanced Vincristine Production

In the field of cancer therapy, the study by Begum et al. (2009) showed that Agrobacterium tumefaciens C58 strain induced shooty teratomas in Catharanthus roseus, leading to a tenfold increase in the concentration of the dimeric alkaloid vincristine in the transformed cultures compared to untransformed control cultures. This research indicates the potential of this compound-related compounds in enhancing the production of therapeutic agents (Begum, Nageswara Rao, Kiranmayee Rao, Prameela Devi, Giri, & Giri, 2009).

Application in Crop Production

Gao et al. (2018) explored the high add-valued application of turpentine in crop production through structural modification and QSAR analysis. The study assessed the herbicidal activity of β-pinene analogues from turpentine against agricultural herbs, revealing that certain compounds demonstrated significant herbicidal activity. This research provides a potential approach for the comprehensive utilization of the forest resource turpentine in agriculture (Gao, Jingjing Li, Jian Li, Zhan‐qian Song, Shang, & Rao, 2018).

TUDCA in Hearing Loss Prevention

Tauroursodeoxycholic acid (TUDCA), related to this compound, has been studied for its otoprotective effects in preventing hearing impairment and protecting against hair cell death. This research suggests TUDCA as a potential therapeutic agent for human DFNB12, a form of sensorineural hearing loss (Hu, Xu, Yuan, Li, Entenman, Yu, & Zheng, 2016).

Mécanisme D'action

Turicine has been found to possess various potential medicinal properties such as anti-inflammatory, antioxidant, antitumor, antimicrobial, and antidiabetic activity . It may be effective in treating various chronic diseases such as cancer, diabetes, and cardiovascular diseases . This compound has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells . It also possesses anti-inflammatory properties, which can help reduce inflammation in the body that may cause various diseases such as arthritis .

Propriétés

IUPAC Name |

(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWAHDYFVYIKH-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC(CC1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155403 | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-24-2 | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 2-carboxy-4-hydroxy-1,1-dimethyl-, inner salt, (2R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TURICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3FY9NSMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Turicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)

![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)

![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)

![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)

![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)